molecular formula Al4U B14728246 CID 78062271

CID 78062271

Cat. No.: B14728246
M. Wt: 345.9551 g/mol
InChI Key: QGCZQKZELFZSJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “CID 78062271” is a chemical entity registered in the PubChem database

Properties

Molecular Formula

Al4U

Molecular Weight

345.9551 g/mol

InChI

InChI=1S/4Al.U

InChI Key

QGCZQKZELFZSJS-UHFFFAOYSA-N

Canonical SMILES

[Al].[Al].[Al].[Al].[U]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 78062271 involves specific synthetic routes and reaction conditions. These methods typically include the dissolution of organic amines in solvents, followed by the addition of dianhydrides and stirring to facilitate the reaction . The precise conditions, such as temperature and reaction time, are optimized to achieve the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but with adjustments to accommodate higher volumes. This includes the use of industrial reactors, continuous flow systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Reaction Patterns in Similar Compounds

  • Ester Hydrolysis : Compounds like CID 379 (octanoic acid) undergo hydrolysis to form carboxylic acids under basic or acidic conditions .

  • Amide Formation : CID 936 (niacinamide) reacts with carboxylic acids to form amides via condensation reactions .

  • Phosphorylation : CID 422 (phosphonooxyhexanoic acid) demonstrates phosphate group involvement in metabolic pathways .

Methodologies for Reaction Analysis

  • Molecular Docking : Used to study enzyme interactions (e.g., AChE/BuChE inhibitors in Alzheimer’s research) .

  • ADMET Studies : Assess absorption, distribution, metabolism, excretion, and toxicity (e.g., PubChem’s experimental properties) .

  • Structure-Activity Relationships : FiehnLib’s InChI codes enable structural comparisons for reaction prediction .

Recommendations

To advance research on CID 78062271:

  • Verify the CID : Cross-reference with PubChem or other chemical databases.

  • Synthesis Pathways : Investigate analogous compounds (e.g., esters, amides) for mechanistic insights.

  • Experimental Studies : Conduct in vitro reactions (e.g., hydrolysis, condensation) and analyze via NMR or HPLC.

Without direct data, further analysis requires experimental validation or updated references.

Scientific Research Applications

CID 78062271 has a broad range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of CID 78062271 involves its interaction with specific molecular targets and pathways. This compound may bind to particular enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique properties, diverse reactivity, and broad range of applications make it a valuable subject of study and utilization in research and industry.

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